

# 5-Bromo-4-chloropyrimidine hydrochloride CAS number

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## Compound of Interest

**Compound Name:** 5-Bromo-4-chloropyrimidine hydrochloride

**Cat. No.:** B1527785

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An In-depth Technical Guide to **5-Bromo-4-chloropyrimidine Hydrochloride**: Synthesis, Reactivity, and Application

## Abstract

5-Bromo-4-chloropyrimidine and its hydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis and medicinal chemistry. The strategic placement of two distinct halogen atoms on the pyrimidine ring imparts a unique and selective reactivity profile, making it a highly valuable building block for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of **5-Bromo-4-chloropyrimidine hydrochloride**, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and key applications, with a focus on the underlying chemical principles that drive its utility. Detailed experimental protocols and safety guidelines are provided to ensure both successful and safe handling in a laboratory setting.

## Introduction: The Strategic Role of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.<sup>[1]</sup> Its derivatives have found widespread applications as antiviral, anticancer, and anti-inflammatory drugs.<sup>[1][2][3]</sup> The introduction of halogen atoms

onto this heterocyclic core dramatically enhances its synthetic versatility. Specifically, di-halogenated pyrimidines like 5-Bromo-4-chloropyrimidine serve as versatile platforms for sequential, regioselective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. This allows for the systematic and controlled assembly of diverse molecular architectures, a critical advantage in the iterative process of drug discovery.

## Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring proper storage and handling.

Property	Value	Source(s)
CAS Number	1220039-87-1	[4][5][6]
Molecular Formula	C <sub>4</sub> H <sub>2</sub> BrCIN <sub>2</sub> ·HCl	[4]
Molecular Weight	229.89 g/mol	[4]
Appearance	Colorless to pale yellow crystal or powder	[2]
Melting Point	~75-78°C (for the free base)	[2]
Solubility	Soluble in common organic solvents like DMF, Dichloromethane, and Ethanol	[2]
Stability	Relatively stable under light and heat	[2]

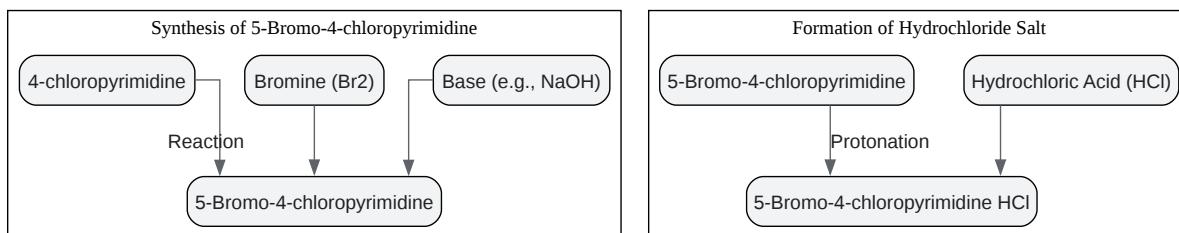
Note: The hydrochloride salt form enhances solubility in certain protic solvents and can improve handling characteristics compared to the free base.

## Synthesis and Spectroscopic Characterization

The synthesis of 5-Bromo-4-chloropyrimidine typically involves the direct halogenation of a pyrimidine precursor. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

## General Synthetic Pathway

The preparation of 5-Bromo-4-chloropyrimidine is often achieved by the bromination of 4-chloropyrimidine under alkaline conditions.<sup>[2]</sup> The resulting free base can then be treated with hydrochloric acid to yield the target hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.



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Caption: General synthetic workflow for **5-Bromo-4-chloropyrimidine hydrochloride**.

## Protocol: Synthesis of 5-Bromo-4-chloropyrimidine

This protocol describes a general method for the synthesis of the free base, which is the precursor to the hydrochloride salt.

- Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a suitable solvent (e.g., dichloromethane).
- Bromine Addition: Cool the solvent to 0°C and slowly add bromine (1.0 eq).
- Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining the temperature.
- Substrate Addition: Add 4-chloropyrimidine (1.0 eq) to the reaction mixture.

- **Reaction:** Allow the reaction to stir for a specified period, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[2\]](#)
- **Workup:** Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5-Bromo-4-chloropyrimidine.
- **Salt Formation:** To obtain the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) and add a solution of HCl in the same solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

## Spectroscopic Analysis for Quality Control

Structural verification and purity assessment are critical. Due to the limited availability of published spectra for the specific hydrochloride salt, the following are expected characteristics based on analogous compounds.[\[7\]](#)

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and halogen substituents.
- **<sup>13</sup>C NMR:** The carbon NMR will show four distinct signals for the four carbons of the pyrimidine ring. The carbons directly attached to the halogens (C-4 and C-5) will exhibit characteristic chemical shifts.
- **Mass Spectrometry (MS):** The mass spectrum is crucial for confirming the molecular weight. It will display a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (<sup>79</sup>Br/~50.7%, <sup>81</sup>Br/~49.3%) and chlorine (<sup>35</sup>Cl/~75.8%, <sup>37</sup>Cl/~24.2%).[\[7\]](#) This unique isotopic signature provides a high degree of confidence in the compound's identity.

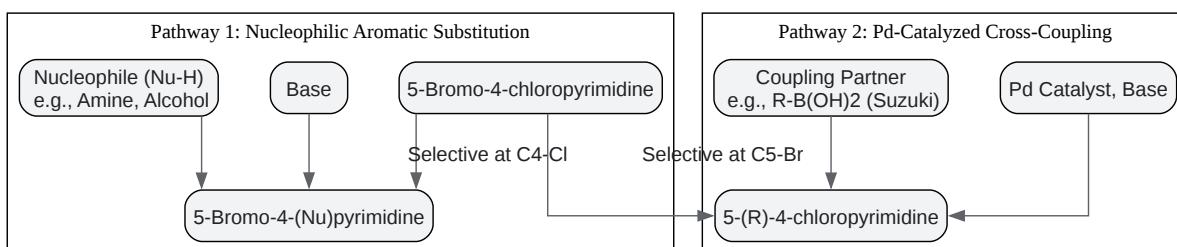
# Chemical Reactivity and Synthetic Applications

The synthetic power of **5-Bromo-4-chloropyrimidine hydrochloride** stems from the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled functionalization of the pyrimidine core, which is a highly sought-after feature in multi-step synthesis.

## Principle of Differential Halogen Reactivity

- C4-Cl Bond: The chlorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilize the negatively charged Meisenheimer complex intermediate.
- C5-Br Bond: The bromine atom at the 5-position is generally less reactive towards SNAr but is highly susceptible to Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The C-Br bond is more readily broken by oxidative addition to a low-valent palladium catalyst compared to the stronger C-Cl bond.

This dichotomy in reactivity allows chemists to selectively functionalize one position while leaving the other halogen intact for a subsequent transformation.



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Caption: Differential reactivity pathways of 5-Bromo-4-chloropyrimidine.

## Applications in Drug Discovery

This intermediate is instrumental in synthesizing molecules for drug research, particularly in the fields of oncology and virology.<sup>[2]</sup> Its ability to serve as a scaffold allows for the creation of large libraries of compounds for screening against various biological targets. For instance, similar di-halogenated pyrimidines are key starting materials for CDK4/6 inhibitors used in cancer therapy and for endothelin receptor antagonists.<sup>[8][9]</sup>

## Key Experimental Protocols

The following protocols provide step-by-step methodologies for leveraging the selective reactivity of 5-Bromo-4-chloropyrimidine.

### Protocol: Regioselective Suzuki-Miyaura Coupling at C-5

This protocol describes the selective formation of a C-C bond at the C-5 position, leaving the C-4 chloro group available for further functionalization.

- Degassing: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with argon for 30 minutes.
- Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine **5-Bromo-4-chloropyrimidine hydrochloride** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 eq), and a base like potassium carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq).
- Solvent Addition: Add the degassed solvent mixture to the flask via cannula.
- Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
- Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 5-aryl-4-chloropyrimidine.

### Protocol: Regioselective Nucleophilic Aromatic Substitution at C-4

This protocol details the selective substitution of the chlorine atom at the C-4 position.

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **5-Bromo-4-chloropyrimidine hydrochloride** (1.0 eq).
- Solvent and Reagents: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize both the hydrochloride salt and the HCl generated during the reaction.
- Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) or with gentle heating if necessary. Monitor the reaction by TLC or LC-MS.
- Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product via column chromatography.

## Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are mandatory.

## Hazard Identification

Based on data for similar compounds, 5-Bromo-4-chloropyrimidine should be handled as a hazardous substance.

Hazard Type	Description	Precautionary Statements
Acute Toxicity	Harmful if swallowed.	P264, P270, P301+P312, P330
Skin Irritation	Causes skin irritation.	P280, P302+P352, P332+P313
Eye Irritation	Causes serious eye irritation.	P280, P305+P351+P338, P337+P313
Respiratory Irritation	May cause respiratory irritation.	P261, P271, P304+P340, P312

(Precautionary statement codes are based on the Globally Harmonized System (GHS). Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[2\]](#)
- Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[11\]](#)
- Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[\[11\]](#)[\[13\]](#)
- Inert Atmosphere: For reactions sensitive to moisture, use anhydrous solvents and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

## Storage and Stability

- Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[\[2\]](#)
- Protect from moisture, as the compound can be susceptible to hydrolysis over time.

## Conclusion

**5-Bromo-4-chloropyrimidine hydrochloride** is more than just a chemical reagent; it is a strategic tool for the efficient construction of molecular diversity. Its well-defined and predictable differential reactivity provides chemists with a reliable platform for synthesizing novel compounds with significant potential in pharmaceutical and agrochemical research. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can effectively unlock the full synthetic potential of this versatile building block.

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